molecular formula C22H16Cl2N2O2S B11525721 (2Z,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11525721
M. Wt: 443.3 g/mol
InChI Key: GJQAKTFKLDGHOQ-RGVLZGJSSA-N
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Description

(2Z,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2,5-dichlorobenzaldehyde with 2,4-dimethylaniline in the presence of a thiazolidinone derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2Z,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes in pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Disilane-bridged architectures: Compounds with unique electronic structures that resemble those of (2Z,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one.

Uniqueness

What sets this compound apart is its unique combination of a thiazolidinone core with dichlorophenyl and dimethylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16Cl2N2O2S

Molecular Weight

443.3 g/mol

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H16Cl2N2O2S/c1-12-3-7-18(13(2)9-12)25-22-26-21(27)20(29-22)11-15-5-8-19(28-15)16-10-14(23)4-6-17(16)24/h3-11H,1-2H3,(H,25,26,27)/b20-11+

InChI Key

GJQAKTFKLDGHOQ-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2)C

Origin of Product

United States

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